3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation generates cyclopropyl carbinols, which can be oxidized to form cyclobutanones . Another approach involves the catalytic protio-semipinacol ring-expansion reaction of tertiary vinylic cyclopropyl alcohols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and reaction conditions to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclobutanone ring and ethenyl group allow it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A simpler analog with a cyclobutanone ring but lacking the naphthalene and ethenyl groups.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a naphthalene moiety with an ethenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
918299-16-8 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(1-ethenylnaphthalen-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C16H14O/c1-2-14-15-6-4-3-5-11(15)7-8-16(14)12-9-13(17)10-12/h2-8,12H,1,9-10H2 |
InChI Key |
ZMLDZFQWBQCXPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC2=CC=CC=C21)C3CC(=O)C3 |
Origin of Product |
United States |
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